N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclohex-3-ene-1-carboxamide
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclohex-3-ene-1-carboxamide is a synthetic small molecule characterized by a cyclohexene carboxamide core linked via an ethyl chain to a thiophene ring substituted with a 1-methylpyrazole group. The compound’s structural complexity arises from the integration of heterocyclic moieties (thiophene and pyrazole) with a conformationally constrained cyclohexene ring. Its synthesis likely involves multi-step organic reactions, including coupling strategies to assemble the thiophene-pyrazole-ethyl-carboxamide framework.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-20-12-14(11-19-20)16-8-7-15(22-16)9-10-18-17(21)13-5-3-2-4-6-13/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZSJSBVCUHEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target in the treatment of glioblastoma multiforme .
Mode of Action
It is suggested that the compound may have a desirable fitting pattern in the active site of its target, characterized by lower binding free energy .
Biochemical Pathways
The compound may affect the NAD+ salvage pathway . This pathway plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
The compound’s action on its target could lead to significant changes at the molecular and cellular level. For instance, it might inhibit the activity of the target protein, leading to downstream effects that could potentially be therapeutic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature, particularly those containing thiophene-ethyl linkages and heterocyclic substituents. Below is a detailed comparison based on the provided evidence:
Thiophene-Ethyl Derivatives with Antibacterial Activity
highlights quinolone derivatives featuring thiophene-ethyl groups. For example:
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005) exhibit potent antibacterial activity against Gram-positive and Gram-negative pathogens due to their DNA gyrase inhibition .
- N-[2-[5-(methylthio)thiophen-2-yl]-2-oximinoethyl]piperazinyl quinolones (Foroumadi et al., 2006) show enhanced solubility and broader-spectrum activity compared to bromo-substituted analogs .
Key Differences :
- Substituent Effects : The 1-methylpyrazole group on the thiophene ring (target) may improve lipophilicity compared to bromo or methylthio groups, influencing membrane permeability and target binding.
Thiophene-Ethyl Derivatives in Pharmacopeial Standards
Key Differences :
- Functional Groups : The target compound’s carboxamide group contrasts with the amine oxide and sulfonate ester functionalities in these derivatives, which may alter solubility, stability, and pharmacokinetic profiles.
Hydrogen-Bonding and Crystallographic Behavior
describes a triazole-thione derivative with hydrogen-bonded hexamers . Although structurally distinct, this highlights the importance of hydrogen bonding (e.g., N–H···O/S interactions) in molecular packing and solubility. The target compound’s carboxamide group may similarly participate in hydrogen bonding, influencing its crystallinity and formulation properties.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- The target compound’s methylpyrazole-thiophene motif is novel compared to bromo/methylthio analogs, warranting further studies on its electronic effects and bioactivity.
- Evidence gaps exist regarding the compound’s synthesis, pharmacokinetics, and target specificity. Cross-referencing additional sources (e.g., kinase inhibition studies or ADMET profiling) would enhance this analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
